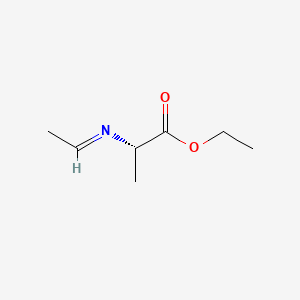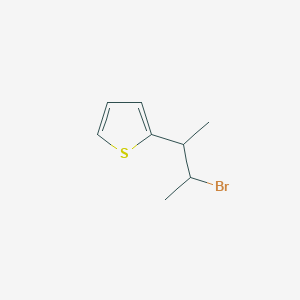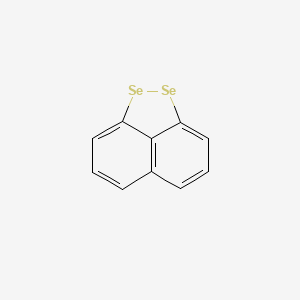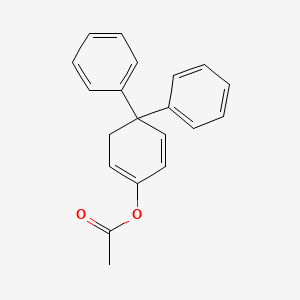
(4,4-Diphenylcyclohexa-1,5-dien-1-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Diphenylcyclohexa-1,5-dien-1-yl) acetate typically involves the esterification of 4,4-diphenylcyclohexa-1,5-dien-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher efficiency. Catalysts such as sulfuric acid or Lewis acids may be used to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4-Diphenylcyclohexa-1,5-dien-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexane ring.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the cyclohexadiene ring.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products
Oxidation: Formation of 4,4-diphenylcyclohexanone or 4,4-diphenylcyclohexane carboxylic acid.
Reduction: Formation of 4,4-diphenylcyclohexane.
Substitution: Formation of derivatives with various functional groups replacing the acetate group.
Wissenschaftliche Forschungsanwendungen
(4,4-Diphenylcyclohexa-1,5-dien-1-yl) acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4,4-Diphenylcyclohexa-1,5-dien-1-yl) acetate involves its interaction with various molecular targets and pathways. The compound’s acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further chemical reactions. The phenyl groups and cyclohexadiene ring contribute to the compound’s stability and reactivity, allowing it to interact with biological molecules and potentially exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Diphenylcyclohexanol: Similar structure but with a hydroxyl group instead of an acetate group.
4,4-Diphenylcyclohexanone: Contains a ketone group instead of an acetate group.
4,4-Diphenylcyclohexane carboxylic acid: Contains a carboxylic acid group instead of an acetate group.
Uniqueness
(4,4-Diphenylcyclohexa-1,5-dien-1-yl) acetate is unique due to its combination of a cyclohexadiene ring with phenyl substituents and an acetate ester group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
33795-14-1 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(4,4-diphenylcyclohexa-1,5-dien-1-yl) acetate |
InChI |
InChI=1S/C20H18O2/c1-16(21)22-19-12-14-20(15-13-19,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14H,15H2,1H3 |
InChI-Schlüssel |
SCDREOMVRSQEMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CCC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


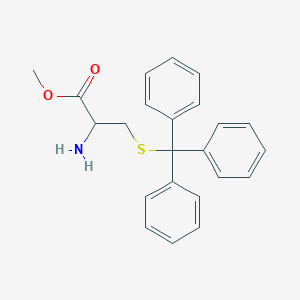

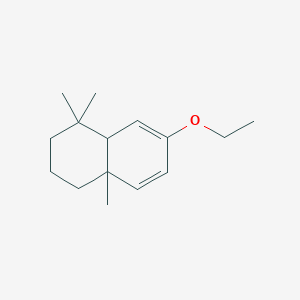
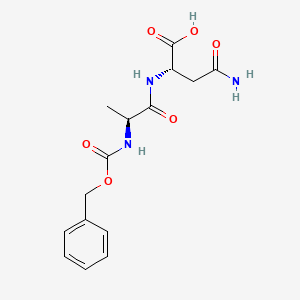
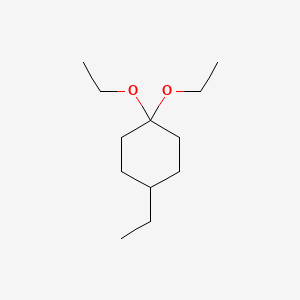
![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)

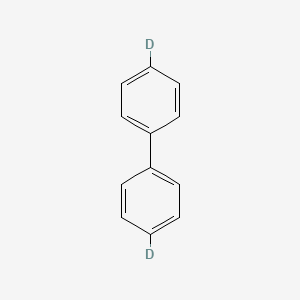
![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)

